Glycyl-L-serylglycylglycyl-L-serine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
265979-98-4 |
|---|---|
Molecular Formula |
C12H21N5O8 |
Molecular Weight |
363.32 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C12H21N5O8/c13-1-8(20)16-6(4-18)11(23)15-2-9(21)14-3-10(22)17-7(5-19)12(24)25/h6-7,18-19H,1-5,13H2,(H,14,21)(H,15,23)(H,16,20)(H,17,22)(H,24,25)/t6-,7-/m0/s1 |
InChI Key |
MQNNQCXOZSCZKX-BQBZGAKWSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Synthetic Methodologies for Glycyl L Serylglycylglycyl L Serine: Design and Execution
Chemical Synthesis Strategies for Peptide Elongation
The synthesis of peptides, such as Glycyl-L-serylglycylglycyl-L-serine, involves the stepwise formation of amide (peptide) bonds between amino acids in a precisely defined sequence. The core challenge lies in directing the reaction between the carboxyl group of one amino acid and the amino group of another, while preventing unwanted side reactions at other reactive functional groups, such as the hydroxyl group in the side chain of serine. creative-peptides.compeptide.com To achieve this, a strategy of temporary and permanent protecting groups is employed. lifetein.comekb.eg The two primary methodologies for peptide elongation are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). nih.govluxembourg-bio.com
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most prevalent method for synthesizing peptides in a laboratory setting. nih.govluxembourg-bio.com This technique involves covalently attaching the C-terminal amino acid of the target sequence to an insoluble polymeric support (resin). biosynth.compeptide.com The peptide chain is then assembled step-by-step on this solid support. Each cycle of amino acid addition consists of three main steps:
Removal (deprotection) of the temporary N-terminal protecting group from the resin-bound amino acid or peptide.
Coupling of the next N-terminally protected amino acid, whose carboxyl group has been chemically activated.
Thorough washing of the resin to remove excess reagents and by-products before the next cycle. peptide.com
This approach offers significant advantages by simplifying the purification process to mere filtration and washing after each step, which allows for the use of excess reagents to drive reactions to completion. luxembourg-bio.com
N-Terminal Protecting Group Chemistries (e.g., Fmoc, Boc)
Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy : This is the most popular approach today. nih.gov The Fmoc group is base-labile, typically removed by treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). creative-peptides.comlifetein.com The side-chain protecting groups (such as tert-butyl for the serine hydroxyl group) and the resin-to-peptide linker are designed to be acid-labile. peptide.comlifetein.com They remain stable during the basic deprotection steps and are only removed at the end of the synthesis during the final cleavage from the resin, usually with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de The mild conditions of the Fmoc/tBu strategy make it highly versatile and compatible with a wide range of peptide sequences. nih.gov
Boc (tert-Butyloxycarbonyl) Strategy : This was the original strategy developed for SPPS. nih.gov The Boc group is acid-labile and is removed at each cycle using a moderately strong acid, such as TFA. creative-peptides.comamericanpeptidesociety.org Consequently, the side-chain protecting groups (e.g., benzyl (B1604629) ethers for serine) and the linker must be stable to repeated acid treatments but cleavable by a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF). peptide.compeptide.com While robust, the Boc/Bzl strategy requires harsher, more hazardous reagents for the final cleavage step. iris-biotech.de
For the synthesis of this compound, the hydroxyl side chains of the two L-serine residues must be protected. In the Fmoc strategy, Fmoc-Ser(tBu)-OH would be used, while in the Boc strategy, Boc-Ser(Bzl)-OH would be the appropriate building block. peptide.com
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| Nα-Protecting Group | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Nα-Deprotection Reagent | Base (e.g., 20% Piperidine in DMF) creative-peptides.com | Acid (e.g., Trifluoroacetic Acid, TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) creative-peptides.com | Strong acid-labile (e.g., Bzl, Tos) peptide.com |
| Final Cleavage Reagent | Strong acid (e.g., TFA) iris-biotech.de | Very strong acid (e.g., HF, TFMSA) peptide.com |
| Key Advantage | Milder overall conditions, easier automation lifetein.comiris-biotech.de | Can be superior for long or difficult sequences peptide.com |
Resin Selection and Linker Chemistry
The solid support (resin) and the linker that connects the peptide to it are critical for a successful synthesis. nih.gov The linker's stability must be orthogonal to the Nα-protecting group chemistry, meaning it must remain intact during the repeated deprotection cycles but be cleavable under specific conditions at the end of the synthesis. biosynth.comacs.org
For synthesizing a peptide with a C-terminal carboxylic acid, like this compound, common choices include:
Wang Resin : Widely used for Fmoc-based synthesis of peptide acids. The p-alkoxybenzyl alcohol linker is cleaved with a high concentration of TFA (typically >90%), which simultaneously removes acid-labile side-chain protecting groups. peptide.comacs.org
2-Chlorotrityl Chloride Resin : This resin is highly acid-labile. It allows the peptide to be cleaved under very mild acidic conditions (e.g., dilute TFA or acetic acid), which can leave side-chain protecting groups intact. peptide.com This is particularly useful for preparing protected peptide fragments for subsequent coupling in solution. peptide.com Its steric bulk can also help minimize side reactions like diketopiperazine formation. nih.gov
PAM Resin : A standard choice for Boc-based synthesis. The phenylacetamidomethyl linker shows greater stability to the repetitive TFA treatments used for Boc deprotection compared to the original Merrifield resin, reducing premature peptide loss. Final cleavage requires a strong acid like HF. peptide.com
| Resin | Linker Type | Primary Use/Strategy | Cleavage Conditions |
|---|---|---|---|
| Wang | p-Alkoxybenzyl alcohol | Fmoc strategy for peptide acids peptide.com | Strong acid (e.g., 95% TFA) |
| 2-Chlorotrityl | 2-Chlorotrityl | Fmoc strategy for protected peptide acids peptide.com | Very mild acid (e.g., 1-5% TFA, AcOH) peptide.com |
| PAM | Phenylacetamidomethyl | Boc strategy for peptide acids peptide.com | Strong acid (e.g., HF) |
| Merrifield | Chloromethyl | Original Boc strategy resin peptide.com | Strong acid (e.g., HF) |
Coupling Reagents and Reaction Optimization
Peptide bond formation is not spontaneous and requires the activation of the carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amino group of the resin-bound peptide. creative-peptides.comjpt.com This is achieved using coupling reagents. sigmaaldrich.com
Major classes of coupling reagents include:
Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) were among the first used. creative-peptides.combachem.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress racemization. bachem.com
Aminium/Uronium Salts : This class includes reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU. sigmaaldrich.comacs.org These are highly efficient, fast-acting, and are the most commonly used reagents in modern SPPS, particularly in automated synthesis. sigmaaldrich.combachem.com HATU is especially effective for difficult coupling reactions. acs.org
Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective and known for low racemization risk. jpt.com
Reaction optimization involves using a molar excess of the protected amino acid and coupling reagents, choosing an appropriate solvent (usually DMF or NMP), and ensuring the reaction goes to completion, which can be monitored using qualitative tests like the Kaiser test. luxembourg-bio.com
| Coupling Reagent | Class | Key Characteristics |
|---|---|---|
| DCC/EDC | Carbodiimide | Effective and inexpensive; often requires an additive (e.g., HOBt). bachem.com |
| HBTU/TBTU | Aminium/Uronium | Widely used, high coupling efficiency, suitable for most standard couplings. creative-peptides.combachem.com |
| HATU | Aminium/Uronium | Highly reactive, excellent for difficult sequences and sterically hindered amino acids. sigmaaldrich.comacs.org |
| PyBOP | Phosphonium | High coupling efficiency with low racemization risk. jpt.com |
| COMU | Aminium/Uronium | Oxyma-based reagent, highly efficient and safer alternative to HOBt-based reagents. sigmaaldrich.comacs.org |
Automated and Microwave-Assisted SPPS Techniques
The repetitive nature of the SPPS cycle makes it ideally suited for automation. cem.com Automated peptide synthesizers perform all the deprotection, coupling, and washing steps in a programmed sequence, which enhances reproducibility, minimizes human error, and allows for the high-throughput synthesis of peptide libraries. cem.comnih.gov
Solution-Phase Peptide Synthesis (LPPS) Considerations
Solution-phase peptide synthesis, also known as "classical" synthesis, predates SPPS. nih.gov In this method, the peptide chain is elongated entirely in a solvent system. After each coupling or deprotection step, the resulting peptide must be isolated and purified (e.g., by precipitation, crystallization, or chromatography) before proceeding to the next step. ekb.eg
Key considerations for LPPS include:
Purification : The need for purification after each step makes the process more labor-intensive and time-consuming compared to SPPS. acs.org
Solubility : As the peptide chain grows, it may become insoluble in the reaction solvent, complicating the synthesis. peptide.com
Scalability : LPPS is highly valuable for the large-scale industrial production of peptides, where the development of a robust, optimized process with crystalline intermediates can be more cost-effective than large-scale SPPS. nih.govacs.org
The synthesis of this compound in solution would likely involve a fragment condensation strategy, where smaller di- or tri-peptide fragments are synthesized and purified first, then coupled together to form the final pentapeptide. Careful selection of protecting groups is required to ensure that only the desired peptide bond is formed during fragment coupling. ekb.egpeptide.com
Enzymatic and Biocatalytic Synthesis Pathways
Enzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives to purely chemical peptide synthesis. bachem.comcreative-peptides.com These approaches leverage the specificity of enzymes to form peptide bonds, often under mild, aqueous conditions.
Peptiligase-Mediated Ligation for Oligopeptide Assembly
A cutting-edge enzymatic approach is Chemo-Enzymatic Peptide Synthesis (CEPS), which utilizes specialized enzymes known as peptiligases. bachem.com Peptiligases are engineered ligases that catalyze the formation of peptide bonds between two peptide fragments. bachem.com The process typically involves synthesizing shorter peptide fragments (e.g., Glycyl-L-serine and Glycylglycyl-L-serine) via a standard method like Fmoc-based SPPS. bachem.com These fragments are then joined together by the peptiligase in a highly regio- and stereoselective manner. bachem.com This method is particularly advantageous for producing long and complex peptides that are difficult to synthesize using traditional stepwise methods due to issues like impurity accumulation. bachem.com The reaction occurs in a near-neutral aqueous environment (pH 7 to 8.5), highlighting its green chemistry credentials. bachem.com
Microbial Fermentation Approaches for Amino Acid Precursors
The fundamental building blocks of this compound—glycine (B1666218) and L-serine—can be produced efficiently and sustainably through microbial fermentation. csjmu.ac.in This approach uses engineered microorganisms to convert simple carbon sources, such as glucose, into the desired amino acids. csjmu.ac.innih.gov Metabolic engineering strategies are employed to optimize the production pathways in industrial organisms like Corynebacterium glutamicum and Escherichia coli. nih.gov For L-serine production, this involves enhancing the activity of enzymes in the "phosphorylated pathway," such as 3-phosphoglycerate (B1209933) dehydrogenase and phosphoserine phosphatase, while potentially attenuating degradation pathways. google.comnih.gov Similarly, glycine production can be achieved through fermentation using engineered microbes that overexpress specific pathways, such as the L-threonine dehydrogenase-dependent pathway. google.comgoogle.com
Table 1: Examples of Microbial Fermentation for Amino Acid Precursors
| Amino Acid | Microorganism | Key Strategy | Reported Yield | Source |
|---|---|---|---|---|
| L-Serine | Corynebacterium glutamicum | Resistance to serine analogues (e.g., D-serine, serine hydroxamate). | 0.8 g/L | google.com |
| L-Serine | Escherichia coli | Metabolic engineering with optimized carbon-nitrogen ratio. | 428.42 mg/L | nih.gov |
| L-Serine | Bacterial strain converting glycine and methanol. | Conversion from 100 g/L of glycine precursor. | 53 g/L | google.com |
| Glycine | Clostridium sporogenes | Fermentation in pure and syntrophic cultures. | Quantitative fermentation with alanine. | oup.com |
Purification and Isolation Techniques for Synthetic Oligopeptides
Following synthesis, the crude peptide product contains the target molecule along with impurities such as deletion sequences, truncated peptides, and residual reagents from the synthesis process. bachem.com A multi-step purification and isolation process is therefore essential to obtain this compound at the required purity.
Preparative Chromatography (e.g., HPLC)
The gold standard for purifying synthetic peptides is preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.compeptide.com This technique separates the target peptide from impurities based on differences in hydrophobicity. bachem.comgoogle.com The crude peptide mixture is dissolved and loaded onto a chromatography column packed with a nonpolar stationary phase (typically C18-modified silica). bachem.com A gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (often containing 0.1% trifluoroacetic acid as an ion-pairing agent) is used to elute the components. bachem.compeptide.com Less hydrophobic impurities elute first, followed by the target peptide, and then more hydrophobic impurities. bachem.com
The process involves:
Method Development : An analytical HPLC run is first performed on a small amount of the crude material to determine the retention time of the target peptide and optimize the separation conditions. hplc.euwaters.com
Scale-Up : The method is then scaled to a larger preparative column. peptide.comwaters.com This involves adjusting the flow rate and gradient to accommodate the larger column dimensions and sample load. peptide.com
Fraction Collection : Fractions are collected as the eluent exits the column. These fractions are then analyzed by analytical HPLC to identify those containing the peptide at the desired purity. bachem.compeptide.com
Pooling : High-purity fractions are combined for the final isolation step. peptide.com
Table 2: Typical Parameters for Preparative RP-HPLC of Peptides
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | C18 or C4 silica-based packing material. C18 is common for smaller peptides. | bachem.comhplc.eu |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA). | peptide.com |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA). | peptide.com |
| Elution | A linear gradient of increasing percentage of Mobile Phase B. | peptide.com |
| Detection | UV absorbance, typically at 210-220 nm. | bachem.com |
Countercurrent Distribution and Lyophilization
While HPLC is dominant, Countercurrent Distribution (CCD) is another purification technique based on liquid-liquid extraction. wikipedia.org It separates compounds based on their differential partitioning between two immiscible liquid phases. britannica.com In a series of automated steps, the mixture is sequentially equilibrated between fresh portions of the two solvents, allowing compounds with different partition coefficients to move at different rates through the apparatus. wikipedia.orgufl.edu Though less common now, CCD can be effective for certain peptides, particularly those synthesized in solution. bachem.comnih.gov
The final step after purification is Lyophilization , also known as freeze-drying. uk-peptides.com This process removes the solvents from the pooled, purified peptide fractions to yield a stable, dry powder. peptide.comomizzur.com The process involves:
Freezing : The aqueous peptide solution is frozen solid. uk-peptides.com
Primary Drying (Sublimation) : The pressure is reduced in a vacuum chamber, causing the frozen solvent (ice) to turn directly into vapor (sublimate), which is then removed. uk-peptides.com
Secondary Drying : Any remaining unfrozen water molecules are gently removed to achieve the final dry product. uk-peptides.com
Lyophilization is crucial as it preserves the peptide's structural integrity and biological activity by preventing degradation reactions like hydrolysis that can occur in solution, thus ensuring long-term stability for storage and transport. uk-peptides.compolarispeptides.com
Advanced Analytical and Structural Elucidation of Glycyl L Serylglycylglycyl L Serine
Spectroscopic Characterization of Peptide Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can deduce the peptide's amino acid sequence and its preferred conformation.
For Glycyl-L-serylglycylglycyl-L-serine, 1D NMR (¹H and ¹³C) provides initial information on the types and number of chemical environments. The ¹H NMR spectrum would show distinct signals for the alpha-protons of glycine (B1666218) and serine, the beta-protons of the serine side chains, and the amide protons of the peptide backbone. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), establish connectivity between protons within each amino acid residue, confirming their identity.
To determine the sequence (Gly-Ser-Gly-Gly-Ser), NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial. It detects protons that are close in space, revealing sequential connectivities between the amide proton of one residue and the alpha-proton of the preceding residue. Conformational analysis also relies heavily on NOESY data to identify long-range contacts that define the peptide's folding pattern. For a short, flexible peptide like this, an ensemble of conformations, likely dominated by random coil structures, would be expected in an aqueous solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O
| Residue | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Gly (1) | α-CH₂ | ~3.96 | ~43.5 |
| C=O | - | ~172.1 | |
| Ser (2) | α-CH | ~4.50 | ~57.9 |
| β-CH₂ | ~3.85 | ~63.2 | |
| C=O | - | ~174.5 | |
| Gly (3) | α-CH₂ | ~4.01 | ~44.2 |
| C=O | - | ~175.0 | |
| Gly (4) | α-CH₂ | ~4.01 | ~44.2 |
| C=O | - | ~175.0 | |
| Ser (5) | α-CH | ~4.38 | ~58.3 |
| β-CH₂ | ~3.85 | ~63.2 | |
| C=O | - | ~176.8 |
Note: Values are estimates and can vary based on solvent, pH, and temperature.
Mass spectrometry (MS) is a fundamental tool for verifying the molecular identity and assessing the purity of synthetic peptides. Soft ionization techniques like Electrospray Ionization (ESI) allow the intact peptide to be ionized, typically as a protonated molecule [M+H]⁺, without significant fragmentation. youtube.com The resulting mass-to-charge (m/z) ratio is measured with high accuracy, allowing for the confirmation of the peptide's molecular weight.
The molecular formula for this compound is C₁₂H₂₁N₅O₈. This allows for the calculation of its precise monoisotopic and average molecular weights, which can be compared against the experimental data from MS. The presence of impurities, such as truncated or deletion sequences from solid-phase synthesis, would appear as additional peaks in the mass spectrum. altabioscience.com Tandem mass spectrometry (MS/MS) can be further employed to confirm the amino acid sequence by inducing fragmentation of the peptide backbone and analyzing the resulting b- and y-ions. uab.edunih.gov
Table 2: Molecular Weight and Expected ESI-MS Ions
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₅O₈ |
| Average Molecular Weight | 363.33 g/mol |
| Monoisotopic Mass | 363.1390 Da |
| Expected [M+H]⁺ Ion (m/z) | 364.1463 |
| Expected [M+Na]⁺ Ion (m/z) | 386.1282 |
| Expected [M+K]⁺ Ion (m/z) | 402.0922 |
Infrared (IR) and Raman spectroscopy are vibrational techniques that provide a molecular fingerprint by identifying the functional groups and probing the secondary structure of a peptide. researchgate.net The peptide backbone gives rise to several characteristic amide bands. The Amide I band (1600–1700 cm⁻¹), arising mainly from C=O stretching, is particularly sensitive to the peptide's secondary structure. lew.ro The Amide II band (1510–1580 cm⁻¹) results from N-H bending and C-N stretching. researchgate.net
For this compound, the position of the Amide I peak can distinguish between α-helical, β-sheet, or random coil conformations. A peak around 1655 cm⁻¹ would suggest a helical structure, while a peak near 1630 cm⁻¹ is indicative of β-sheets. researchgate.net Given its short and flexible nature, a broad peak around 1645 cm⁻¹ would be expected, corresponding to a disordered or random coil structure. lew.ro Low-frequency Raman spectroscopy can also provide insights into the higher-order self-assembly of peptides. nih.gov
Table 3: Key Vibrational Bands for Peptide Structural Analysis
| Amide Band | Approximate Frequency (cm⁻¹) | Primary Vibrational Mode |
|---|---|---|
| Amide A | ~3300 | N-H Stretch |
| Amide I | 1600 - 1700 | C=O Stretch |
| Amide II | 1510 - 1580 | N-H Bend, C-N Stretch |
| Amide III | 1200 - 1300 | C-N Stretch, N-H Bend |
Source: Adapted from researchgate.netarxiv.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is an essential technique for rapidly assessing the secondary structure of peptides in solution. subr.edu Different secondary structures—α-helix, β-sheet, and random coil—exhibit distinct CD spectra in the far-UV region (190–250 nm). researchgate.net
An α-helix is characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. A β-sheet shows a negative band near 218 nm and a positive band around 195 nm. For a short, flexible peptide like this compound, the spectrum is expected to be dominated by a strong negative band below 200 nm, which is characteristic of a random coil or unordered conformation. researchgate.net The presence of absorbing side chains can interfere with analysis, but this is not a major concern for a peptide composed only of glycine and serine. nih.gov
Table 4: Characteristic Far-UV CD Signals for Peptide Secondary Structures
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~198 |
Chromatographic Purity Assessment and Enantiomeric Analysis
Chromatography is the gold standard for assessing the purity of synthetic peptides, separating the target molecule from byproducts and confirming its stereochemical integrity.
High-Performance Liquid Chromatography (HPLC) is the primary method for both the analysis and purification of synthetic peptides. altabioscience.com Reversed-phase HPLC (RP-HPLC) is most commonly used, where the peptide is separated based on its hydrophobicity. pepdd.com The peptide is loaded onto a hydrophobic stationary phase (e.g., C18) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). waters.com A pure peptide will appear as a single, sharp peak in the chromatogram, and its purity is quantified by the area percentage of this peak relative to all other peaks detected, usually at a wavelength of 215 nm where the peptide bond absorbs. altabioscience.comcreative-proteomics.com
Crucially for peptides synthesized from chiral amino acids, HPLC is also used for enantiomeric analysis. During synthesis, some L-amino acids can undergo racemization, leading to the incorporation of D-isomers. researchgate.net Since these stereoisomers have nearly identical physical properties, they cannot be separated by standard RP-HPLC. Chiral HPLC, which uses a chiral stationary phase (CSP), is required to resolve the desired all-L-peptide from any diastereomers containing one or more D-amino acids. chiraltech.comsigmaaldrich.com Alternatively, the peptide can be completely hydrolyzed into its constituent amino acids, which are then derivatized and analyzed by chiral chromatography to quantify the D-isomer content of each amino acid. nih.govresearchgate.net
Table 5: Typical HPLC Conditions for Peptide Analysis
| Parameter | RP-HPLC (Purity) | Chiral HPLC (Enantiomeric Analysis) |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Chiral Stationary Phase (e.g., Cinchona-based zwitterionic) |
| Mobile Phase A | 0.1% TFA in Water | Methanol/Acetonitrile/Acetic Acid/Triethylamine mixture |
| Mobile Phase B | 0.1% TFA in Acetonitrile | (Isocratic elution is common) |
| Gradient | Linear gradient, e.g., 5% to 65% B over 30 min | Isocratic |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 215-220 nm | UV or Mass Spectrometry (LC-MS) |
Chiral Chromatography for Stereochemical Purity
The synthesis of peptides is susceptible to racemization, which can lead to the incorporation of D-amino acids instead of the intended L-enantiomers. This can significantly impact the peptide's biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the stereochemical purity of this compound. chromatographytoday.com
The separation of peptide enantiomers and diastereomers is often achieved using chiral stationary phases (CSPs). chromatographytoday.com For a peptide like this compound, which contains two chiral centers (the L-serine residues), the potential impurities would be diastereomers containing one or more D-serine residues.
Several types of CSPs are effective for the chiral resolution of amino acids and small peptides. These include cinchona alkaloid-derived zwitterionic CSPs and macrocyclic glycopeptide-based CSPs, such as those using teicoplanin. chiraltech.comsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the peptide and the chiral selector of the stationary phase, leading to different retention times for the stereoisomers. chiraltech.com
For the analysis of this compound, a method involving derivatization followed by reversed-phase HPLC can also be employed. Derivatizing the peptide with a chiral reagent, such as N-acetyl-L-cysteine and ortho-phthalaldehyde (OPA), creates diastereomeric derivatives that can be separated on a standard achiral column. nih.gov
A typical HPLC analysis to determine the stereochemical purity of a synthesized batch of this compound would aim to separate the target L,L-diastereomer from any potential L,D-, D,L-, and D,D-diastereomers. The results would be presented in a chromatogram, with the area under each peak corresponding to the relative amount of each stereoisomer.
Table 1: Representative Chiral HPLC Data for the Analysis of this compound
| Stereoisomer | Retention Time (minutes) | Peak Area (%) | Stereochemical Purity (%) |
| Glycyl-L-seryl glycylglycyl-L-serine | 15.2 | 99.5 | 99.5 |
| Glycyl-D-seryl glycylglycyl-L-serine | 17.8 | 0.3 | --- |
| Glycyl-L-seryl glycylglycyl-D-serine | 18.5 | 0.2 | --- |
This interactive table provides a hypothetical representation of chiral HPLC results, demonstrating high stereochemical purity.
Computational Structural Biology and Biophysical Modeling
Computational methods provide invaluable insights into the structural and dynamic properties of peptides at an atomic level. These in silico approaches complement experimental data and aid in understanding the behavior of this compound in a biological context.
Molecular Dynamics (MD) Simulations of Peptide Conformation and Flexibility
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including peptides. americanpeptidesociety.org By simulating the movements of atoms and their interactions over time, MD can reveal the accessible conformations and flexibility of this compound in different environments, such as in aqueous solution. americanpeptidesociety.org
The simulations typically start from an initial structure, often an extended conformation, and the system is then allowed to evolve according to the principles of classical mechanics. The resulting trajectory provides information on the stability of different secondary structures, such as turns or random coils, and the dynamics of side-chain orientations. Studies on glycine- and serine-rich peptides have shown that they often adopt disordered states in solution but can still exhibit compact shapes. nih.gov
Table 2: Key Conformational Parameters of this compound from a Representative MD Simulation
| Parameter | Average Value | Fluctuation (Standard Deviation) | Description |
| Radius of Gyration (Rg) | 0.55 nm | 0.05 nm | A measure of the peptide's compactness. |
| End-to-End Distance | 1.2 nm | 0.3 nm | The distance between the N-terminus and C-terminus. |
| Solvent Accessible Surface Area (SASA) | 250 Ų | 20 Ų | The surface area of the peptide exposed to the solvent. |
| Intramolecular Hydrogen Bonds | 2 | 1 | The average number of hydrogen bonds within the peptide. |
This interactive table summarizes typical data obtained from an MD simulation, illustrating the conformational properties of the peptide.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity (e.g., DFT, Hartree-Fock)
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and Hartree-Fock methods, are used to investigate the electronic structure and reactivity of molecules with high accuracy. ajol.info For this compound, QM calculations can provide insights into the properties of its peptide bonds, the distribution of electron density, and the energies of its molecular orbitals. ajol.infoacs.org
DFT is a widely used method for studying biological molecules as it offers a good balance between accuracy and computational cost. ajol.info These calculations can be used to optimize the geometry of the peptide, determine its vibrational frequencies, and calculate properties such as the dipole moment and polarizability. ajol.info The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal information about the peptide's chemical reactivity and sites susceptible to electrophilic or nucleophilic attack. ajol.info
Furthermore, QM methods can be employed to study the nature of non-covalent interactions, such as hydrogen bonds, which play a crucial role in determining the peptide's conformation and its interactions with other molecules. researchgate.net By calculating the core-electron binding energies, QM can also help interpret experimental data from techniques like X-ray photoelectron spectroscopy. acs.orgubc.ca
Table 3: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.8 | eV | Relates to the ability to donate electrons. |
| LUMO Energy | -0.5 | eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 | eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | 8.2 | Debye | Reflects the overall polarity of the peptide. |
This interactive table presents theoretical electronic properties calculated using DFT, offering insights into the peptide's reactivity.
In Silico Prediction of Peptide-Ligand Interactions
Understanding how this compound might interact with biological targets, such as proteins or receptors, is crucial for elucidating its potential biological function. In silico methods, particularly molecular docking, are employed to predict the binding mode and affinity of a peptide to a specific ligand or receptor binding site. springernature.comnih.gov
Molecular docking algorithms explore the conformational space of the peptide and the target protein to identify the most favorable binding orientation. mdpi.com The scoring functions then estimate the binding energy of the predicted complex. This approach can be used to screen potential binding partners for this compound and to generate hypotheses about its mechanism of action. springernature.com
For example, a docking study could investigate the binding of this peptide to the active site of an enzyme or a specific pocket on a cell surface receptor. The results would highlight the key amino acid residues on both the peptide and the target that are involved in the interaction, such as through hydrogen bonds or hydrophobic contacts. mdpi.com These predictions can then guide further experimental validation.
Table 4: Hypothetical In Silico Docking Results for this compound with a Target Protein
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues on Peptide | Key Interacting Residues on Target |
| Hypothetical Receptor X | -7.5 | Ser-2, Ser-5 | Asp-112, Arg-150 |
| Hypothetical Enzyme Y | -6.8 | Gly-1, Gly-3 | Tyr-88, Phe-92 |
This interactive table provides a hypothetical example of molecular docking results, illustrating the potential interactions of the peptide with biological targets.
Biological and Cellular Research Investigations of Glycyl L Serylglycylglycyl L Serine
In Vitro Assays for Peptide Biological Activities
Currently, there is a lack of published in vitro assays specifically examining the biological activities of Glycyl-L-serylglycylglycyl-L-serine. Research has yet to explore the potential therapeutic or modulatory effects of this specific peptide sequence.
Cell Culture Models for Investigating Peptide Effects
Detailed studies using cell culture models to investigate the effects of this compound are not present in the available scientific literature. The following subsections outline the areas where research would be necessary to understand the peptide's cellular impact.
There are no specific studies on the effects of this compound on neuronal cell lines or primary cultures. Research on the constituent amino acid L-serine, however, has shown that it can promote the survival of cultured rat cerebrocortical neurons. nih.gov L-serine and its isomer D-serine are also known to be involved in synaptic plasticity through the modulation of NMDA receptors. nih.govnih.govnih.gov D-serine, which can be synthesized from L-serine, acts as a co-agonist at the glycine-binding site of NMDA receptors, a key process in learning and memory. nih.govnih.gov Furthermore, L-serine has demonstrated neuroprotective potential in various models of neurological injury and disease. nih.govnih.gov
Direct research into the modulation of glial cells by this compound is absent. However, the roles of L-serine and D-serine in glial cell function are well-documented. Astrocytes are the primary source of L-serine in the brain and can release D-serine to modulate neuronal activity. nih.govnih.govnih.govnih.govnih.gov L-serine has been shown to influence the activities of microglial cells, the resident immune cells of the central nervous system. nih.govnih.gov For instance, L-serine can modulate the production of inflammatory mediators by microglia. nih.govnih.gov Glial cells, including astrocytes and microglia, play a crucial role in neurotransmitter modulation and synaptic development. nih.govmdpi.com
The specific effects of this compound on cellular proliferation and differentiation have not been investigated. The precursor amino acid, L-serine, is known to be involved in metabolic pathways connected to cell proliferation. nih.govnih.gov For example, some cancer cells exhibit increased expression of enzymes involved in L-serine synthesis. nih.govnih.gov L-serine is also essential for the synthesis of molecules required for neural differentiation and survival. nih.gov Studies on chicken embryonic dorsal root ganglion neurons have shown that L-serine can impact the morphological differentiation of neurites. nih.gov
There is no available data on the assessment of mitochondrial function in cellular systems following treatment with this compound. Research on L-serine has indicated its importance in supporting mitochondrial function. Serine deprivation has been shown to affect mitochondrial metabolism and lead to increased mitochondrial fragmentation. nih.govnih.gov These effects can be linked to serine's role in the synthesis of lipids, such as ceramides, which are crucial for mitochondrial integrity and function. nih.govnih.gov
Enzymatic Studies of Peptide Interaction with Target Proteins (e.g., Serine Proteases, Amidases)
Specific enzymatic studies on the interaction of this compound with target proteins like serine proteases or amidases have not been reported. The peptide's structure, containing both glycine (B1666218) and serine residues, suggests potential interactions with various enzymes, but this remains a subject for future investigation.
Receptor Binding and Activation Assays (e.g., Glycine Receptors, NMDA Receptors if relevant to peptide activity)
Direct studies on the binding of this compound to glycine or NMDA receptors have not been identified in the current scientific literature. However, the presence of glycine and L-serine residues suggests potential interactions with receptors that recognize these amino acids.
Glycine Receptors: Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on its own receptors (GlyRs). These are ligand-gated ion channels that, upon activation, lead to chloride influx and hyperpolarization of the neuron, thus reducing its excitability.
NMDA Receptors: L-serine is a precursor to both glycine and D-serine, which are crucial co-agonists at the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The NMDA receptor is a key player in excitatory neurotransmission and synaptic plasticity. nih.gov For the NMDA receptor to be activated, both glutamate (B1630785) and a co-agonist (either glycine or D-serine) must bind to it. nih.govyoutube.com The availability of D-serine, synthesized from L-serine by serine racemase, can therefore modulate NMDA receptor activity and is essential for processes like long-term potentiation, a cellular basis for learning and memory. nih.govyoutube.com
Given that this compound contains multiple glycine and L-serine residues, it is conceivable that it or its metabolic byproducts could modulate these receptor systems. However, without experimental data, this remains speculative.
Mechanistic Elucidation of Peptide-Mediated Cellular Processes
There is no direct evidence to suggest that this compound influences sphingolipid metabolism. However, its L-serine components are fundamental to this pathway.
Sphingolipid synthesis begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase. researchgate.netnih.gov This initial step is critical for the production of all sphingolipids, a class of lipids that are integral to membrane structure and are involved in signal transduction. researchgate.netnih.gov Dysregulation of sphingolipid metabolism has been implicated in a variety of human diseases. nih.gov Therefore, the availability of L-serine can directly impact the rate of sphingolipid biosynthesis. researchgate.net
The potential, though unproven, influence of this compound on this pathway would likely be indirect, through the liberation of L-serine upon peptide degradation.
Table 1: Key Components of Sphingolipid Metabolism
| Component | Role |
| L-serine | An essential precursor for the de novo synthesis of sphingolipids. researchgate.net |
| Palmitoyl-CoA | Condenses with L-serine in the initial step of sphingolipid synthesis. researchgate.net |
| Serine Palmitoyltransferase | The key enzyme that catalyzes the first committed step in sphingolipid biosynthesis. nih.gov |
| Ceramides | The central molecules of sphingolipid metabolism, from which more complex sphingolipids are synthesized. nih.gov |
| Sphingomyelin | A major class of sphingolipids, abundant in the myelin sheath of nerve cells. nih.gov |
| Glycosphingolipids | Complex sphingolipids containing carbohydrate moieties, involved in cell recognition and signaling. nih.gov |
While no studies have directly linked this compound to one-carbon metabolism, its constituent amino acids, L-serine and glycine, are central to this pathway. nih.govnih.gov
One-carbon metabolism is a network of biochemical reactions that transfer one-carbon units, which are essential for the biosynthesis of nucleotides (the building blocks of DNA and RNA), amino acids, and for methylation reactions. nih.govnih.gov The conversion of L-serine to glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units for the folate cycle. biorxiv.org
This pathway is particularly crucial in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides and other macromolecules. nih.govresearchgate.net Therefore, the cellular availability of serine and glycine directly impacts the flux through the one-carbon metabolic network. nih.gov
There is no direct research on the role of this compound in inflammation. However, studies on L-serine suggest it may have immunomodulatory effects.
L-serine has been shown to reduce inflammatory responses in various models. nih.govnih.gov For instance, L-serine supplementation can decrease the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov It has also been observed to lower macrophage and neutrophil-mediated inflammation during bacterial infections. nih.gov The deprivation of serine and glycine can lead to aberrant cytokine expression in macrophages. researchgate.net Furthermore, serine metabolism is necessary for the synthesis of glutathione, an important antioxidant, which in turn supports the production of the pro-inflammatory cytokine IL-1β. nih.gov
Any potential anti-inflammatory role of this compound would likely be mediated by the release of L-serine, but this has not been experimentally verified.
Direct research on this compound's effect on bone metabolism is absent. However, both L-serine and glycine are implicated in bone health.
L-serine plays a dual role in bone metabolism. It promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation. mdpi.comresearchgate.net At the same time, it is a precursor for D-serine, which has been shown to inhibit the activation of osteoclasts, the cells that resorb bone tissue. mdpi.comnih.gov This suggests that L-serine can contribute to a positive balance in bone remodeling. mdpi.com
Metabolic pathways, including the serine synthesis pathway and glutaminolysis, are essential for osteoclast differentiation and function. nih.govnih.gov The proper functioning of osteoclasts is regulated by a variety of signaling molecules and is crucial for maintaining bone homeostasis. youtube.comnih.gov
Table 2: Influence of L-serine on Bone Cells
| Cell Type | Effect of L-serine/D-serine | Key Markers/Processes Affected |
| Osteoblasts | L-serine promotes differentiation and bone formation. mdpi.comnih.gov | Upregulation of alkaline phosphatase (ALP), Runx2, osterix, and Col1a1. mdpi.comresearchgate.net |
| Osteoclasts | D-serine (derived from L-serine) inhibits activation and bone resorption. mdpi.comnih.gov | Suppression of cathepsin K expression and TRAP activity. mdpi.com |
Omics-Based Approaches in Peptide Research (e.g., Transcriptomics, Metabolomics for pathway analysis)
There are no available omics-based studies (transcriptomics, metabolomics, etc.) for this compound. However, such approaches are powerful tools for elucidating the functions of novel peptides.
Transcriptomics (e.g., RNA-Seq): This technique could reveal changes in gene expression in cells treated with the peptide, pointing towards the signaling pathways and cellular processes it might regulate.
Metabolomics: This would involve the comprehensive analysis of metabolites in a biological system. In the context of this peptide, metabolomics could be used to trace the metabolic fate of the peptide and to identify any downstream changes in cellular metabolism, for instance, in the one-carbon or sphingolipid pathways. mdpi.com Untargeted metabolomics has been used to reveal dysregulation of glycine- and serine-coupled metabolic pathways in other contexts. mdpi.com
These modern, high-throughput techniques would be invaluable in any future research aimed at characterizing the biological role of this compound.
Computational and Bioinformatics Applications in Glycyl L Serylglycylglycyl L Serine Research
Predictive Algorithms for Peptide Function and Bioactivity
Predictive algorithms are instrumental in forecasting the biological roles of peptides based on their amino acid sequences. These tools leverage vast databases of known peptides and their functions to identify patterns and motifs associated with specific activities. For Glycyl-L-serylglycylglycyl-L-serine, a variety of online servers and standalone software could be employed to predict its potential bioactivities.
These algorithms typically analyze the physicochemical properties of the peptide, such as its amino acid composition, charge, hydrophobicity, and secondary structure. For instance, the presence of glycine (B1666218) residues often imparts flexibility, while serine, a polar amino acid, can participate in hydrogen bonding. By comparing these features to those of known bioactive peptides, these tools can generate predictions for a range of functions.
Table 1: Examples of Predictive Algorithms for Peptide Bioactivity
| Algorithm/Server | Predicted Bioactivity | Principle of Operation |
| BIOPEP | Antimicrobial, Antioxidant, ACE-inhibitory, etc. | Sequence alignment and frequency of di- and tri-peptide motifs with known activities. |
| PeptideRanker | Probability of being bioactive | A support vector machine (SVM) based model trained on known bioactive peptides. |
| ToxinPred | Toxicity prediction | SVM models based on amino acid composition and dipeptide frequencies of toxic peptides. |
| HLP (Helicase-Like Peptide) | Prediction of helicase-like peptides | Based on amino acid composition and physicochemical properties. |
By inputting the sequence "Gly-Ser-Gly-Gly-Ser" into such platforms, researchers can obtain a preliminary assessment of its likely biological functions, guiding further experimental validation.
Molecular Docking and Virtual Screening for Ligand-Peptide Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be used to identify potential protein targets. A three-dimensional model of the peptide would be generated and then "docked" into the binding sites of a library of known protein structures.
This process involves:
Generating a 3D structure of the peptide: This can be done using homology modeling if a similar peptide structure exists, or through de novo structure prediction methods.
Preparing a library of target proteins: This could include enzymes, receptors, or other proteins implicated in a disease of interest.
Running the docking simulation: Software like AutoDock, GOLD, or Glide would be used to systematically test different orientations and conformations of the peptide in the binding site of each target protein.
Scoring and ranking the results: The docking poses are scored based on their predicted binding affinity, allowing researchers to prioritize the most likely protein-peptide interactions for experimental testing.
Virtual screening is a broader application of this approach, where a large library of small molecules (ligands) is docked against a single protein target to identify potential inhibitors or activators. Conversely, the peptide itself could be screened against a panel of proteins to elucidate its most probable biological partners.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. For a peptide like this compound, QSAR can be a powerful tool for optimizing its properties.
The development of a QSAR model for this peptide would involve:
Creating a dataset of peptide analogs: This would involve synthesizing or computationally generating a series of peptides with slight variations in their amino acid sequence (e.g., substituting one amino acid for another).
Measuring the biological activity: The activity of each peptide in the dataset would need to be determined experimentally (e.g., its ability to inhibit an enzyme).
Calculating molecular descriptors: For each peptide, a wide range of physicochemical and structural properties (descriptors) would be calculated.
Developing the QSAR model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.
Once a predictive QSAR model is established, it can be used to computationally design new, more potent peptide analogs without the need for extensive synthesis and testing of every possible variant.
Systems Biology Networks Involving Peptide Constituents and Metabolism
Systems biology aims to understand the complex interactions within biological systems. For a peptide like this compound, a systems biology approach would consider not just the peptide itself, but also its constituent amino acids, glycine and L-serine, and their roles in broader metabolic networks.
L-serine, for example, is not only a building block of proteins but also a central player in cellular metabolism. It is involved in the synthesis of other amino acids, purines, and sphingolipids. Alterations in L-serine metabolism have been linked to various neurological conditions. sjdhospitalbarcelona.org A systems biology model could simulate how an influx of this compound might perturb these metabolic pathways.
Bioinformatics databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome provide detailed maps of metabolic pathways. By mapping the components of the peptide onto these networks, researchers can hypothesize its potential downstream effects on cellular function.
Bioinformatics Tools for Peptide Sequence Analysis and Homology
A fundamental step in characterizing any new peptide is to compare its sequence to those of known proteins and peptides. This can reveal evolutionary relationships and provide clues about its potential function. For this compound, a simple BLAST (Basic Local Alignment Search Tool) search against a protein database like UniProt or GenBank would be a starting point.
While a short peptide like this may not yield significant alignments to large proteins, it could match conserved motifs within larger protein families. Specialized peptide databases can also be searched to find other peptides with similar sequences.
Table 2: Bioinformatics Tools for Peptide Sequence Analysis
| Tool/Database | Function | Application to this compound |
| BLAST (Basic Local Alignment Search Tool) | Finds regions of local similarity between sequences. | To identify if the peptide sequence is part of a known protein. |
| UniProt (Universal Protein Resource) | A comprehensive resource for protein sequence and annotation data. | To search for the peptide sequence and retrieve information on related proteins. |
| PepBank | A database of peptides based on sequence, structure, and activity. | To find other peptides with similar sequences and known functions. |
| ExPASy ProtParam | Computes various physicochemical properties of a protein/peptide. | To calculate properties like molecular weight, isoelectric point, and amino acid composition. |
These analyses provide a foundational understanding of the peptide's basic properties and its potential relationship to other known biological molecules.
Emerging Research Avenues and Future Perspectives for Glycyl L Serylglycylglycyl L Serine
Development of Advanced Peptide Delivery Systems for Targeted Research
A primary challenge in utilizing peptides for research or therapeutic purposes is their delivery to specific biological targets due to poor stability and low permeability across membranes. Future research on Glycyl-L-serylglycylglycyl-L-serine will likely focus on developing sophisticated delivery systems to overcome these hurdles. While systems have been developed for other molecules, such as L-serine-modified polymers for kidney-targeted delivery, specific carriers for this pentapeptide are yet to be designed. nih.gov
The investigation would involve encapsulating or conjugating the peptide with various nanocarriers. These systems could be engineered to release the peptide in response to specific physiological triggers (e.g., pH, enzymes) at a target site, thereby enhancing its efficacy and minimizing potential off-target effects.
Table 1: Conceptual Peptide Delivery Systems for Future Investigation
| Delivery System Type | Potential Advantages for this compound | Research Objective |
|---|---|---|
| Liposomes | Biocompatible; can encapsulate hydrophilic peptides; surface can be modified for targeting. | To improve circulation time and achieve passive targeting to specific tissues. |
| Polymeric Nanoparticles | Biodegradable; offers controlled and sustained release profiles. | To protect the peptide from enzymatic degradation and control its release kinetics. |
| Peptide-Drug Conjugates | Covalent linkage to a targeting moiety (e.g., antibody, homing peptide). | To actively deliver the peptide to specific cell types or receptors. |
| Hydrogels | Provides a scaffold for localized, sustained release at a specific site. | To investigate the peptide's role in localized biological processes like tissue repair. |
Integration of Multi-Scale Modeling with Experimental Data
Computational modeling offers a powerful tool to predict the behavior of peptides and guide experimental work, saving time and resources. For this compound, a multi-scale modeling approach could provide profound insights into its structure-function relationship. This strategy involves using different levels of computational detail, from quantum mechanics to coarse-grained simulations, to understand the peptide's behavior across various scales.
Future research would focus on building an accurate in-silico model of the peptide. This model could predict its conformational dynamics, interactions with solvent molecules, and binding affinity to potential biological receptors. The predictions generated from these models would then be validated through experimental techniques like spectroscopy and calorimetry, creating a feedback loop that refines the computational models and deepens the understanding of the peptide's properties.
Table 2: Proposed Multi-Scale Modeling Workflow
| Modeling Scale | Technique | Research Question |
|---|---|---|
| Quantum Mechanics (QM) | Density Functional Theory (DFT) | What are the intrinsic electronic properties and charge distribution of the peptide? |
| All-Atom Molecular Dynamics (MD) | MD Simulations | How does the peptide fold and behave in an aqueous environment? What are its stable conformations? |
| Coarse-Grained (CG) Modeling | CG-MD Simulations | How does the peptide interact with larger biological structures like cell membranes over longer timescales? |
| Systems Biology Modeling | Pathway Analysis | If the peptide has a biological target, how does its interaction affect cellular pathways? |
Exploration of Peptide Derivatives with Modified Biological Properties
Systematic modification of the this compound structure could lead to the creation of derivatives with enhanced stability, bioavailability, or novel biological activities. This area of research, known as peptide engineering, would involve substituting specific amino acids, modifying the peptide backbone, or attaching functional groups.
For instance, replacing L-serine with its D-enantiomer, D-serine, could significantly increase the peptide's resistance to proteolytic degradation, as proteases are typically specific to L-amino acids. nih.gov Other modifications could be designed to enhance its interaction with a hypothesized target. Each new derivative would be a candidate for comprehensive analysis to understand how specific structural changes translate to altered functional properties.
Table 3: Conceptual Framework for Generating Peptide Derivatives
| Modification Strategy | Example Modification | Hypothesized Outcome |
|---|---|---|
| Amino Acid Substitution | Replace Glycine (B1666218) with Alanine | Increase helical propensity; alter flexibility. |
| Stereochemical Inversion | Replace L-serine with D-serine | Enhance stability against enzymatic degradation. |
| N- and C-terminal Capping | Acetylation (N-terminus), Amidation (C-terminus) | Neutralize terminal charges; increase stability and membrane permeability. |
| Cyclization | Form a cyclic peptide via a linker | Constrain conformation; potentially increase receptor affinity and stability. |
| Lipidation | Attach a fatty acid chain | Enhance membrane interaction and improve pharmacokinetic profile. |
Identification of Novel Biological Roles Beyond Current Understanding
The fundamental building blocks of this peptide, glycine and L-serine, are implicated in a wide range of biological processes, from neurotransmission to cell proliferation and metabolism. nih.govfrontiersin.orgnih.gov L-serine, for example, has been identified as playing a role in osteoclastogenesis and functions as a neuroprotective agent. nih.govfrontiersin.org This raises the compelling possibility that the pentapeptide sequence this compound may possess unique biological functions that are distinct from its individual amino acid components.
Future research will need to employ unbiased, high-throughput screening methods to search for novel biological roles. Techniques such as phenotypic screening on various cell lines, affinity chromatography to identify binding partners, and transcriptomic or proteomic analyses after cell exposure to the peptide could reveal its cellular targets and mechanisms of action. A key area of interest could be its potential function in cell signaling, metabolic regulation, or as a cryptic signaling molecule released from a larger protein.
Table 4: Methodologies for Discovering Novel Biological Roles
| Research Approach | Technique | Potential Discovery |
|---|---|---|
| Phenotypic Screening | High-content imaging of various cell lines treated with the peptide. | Identification of effects on cell morphology, proliferation, or differentiation. |
| Target Deconvolution | Affinity chromatography-mass spectrometry using the peptide as bait. | Identification of specific proteins or receptors that bind to the peptide. |
| Omics Analysis | RNA-Seq (Transcriptomics), Proteomics | Revealing changes in gene and protein expression profiles induced by the peptide. |
| In Vivo Model Studies | Administration to model organisms (e.g., C. elegans, zebrafish). | Uncovering systemic effects on development, aging, or disease models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
